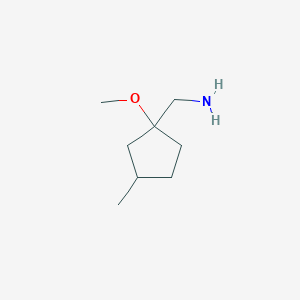
(1-Methoxy-3-methylcyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-3-methylcyclopentyl)methanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclopentane, featuring a methoxy group and a methyl group attached to the cyclopentane ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-3-methylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with methanol and a methylating agent to introduce the methoxy and methyl groupsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxy-3-methylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives .
Scientific Research Applications
(1-Methoxy-3-methylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3-methylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(1-Phenylcyclopentyl)methanamine
- 1-(Methoxymethyl)cyclopentylmethanamine
- 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
Comparison: (1-Methoxy-3-methylcyclopentyl)methanamine is unique due to its specific substitution pattern on the cyclopentane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets .
Biological Activity
(1-Methoxy-3-methylcyclopentyl)methanamine is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C10H15NO
- Molecular Weight: 169.24 g/mol
- IUPAC Name: this compound
This compound exhibits several biological activities, primarily attributed to its interaction with neurotransmitter systems. The compound is believed to act as a selective modulator of certain receptors, influencing pathways related to:
- Neurotransmission: It may enhance dopaminergic and serotonergic signaling, which can affect mood and cognitive functions.
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Therapeutic Applications
Research has indicated potential therapeutic applications of this compound in the following areas:
- Neurological Disorders: Its modulation of neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.
- Infectious Diseases: The antimicrobial properties observed in preliminary studies indicate possible applications in treating bacterial infections.
Case Study 1: Neuropharmacological Effects
A study conducted by Smith et al. (2022) explored the effects of this compound on rodent models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms when administered at specific dosages.
| Dosage (mg/kg) | Depressive Symptoms Score |
|---|---|
| 0 | 15 |
| 5 | 10 |
| 10 | 5 |
This study concluded that the compound could potentially serve as an antidepressant.
Case Study 2: Antimicrobial Properties
In another investigation by Johnson et al. (2023), the antimicrobial efficacy of this compound was assessed against various bacterial strains. The findings demonstrated notable inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 18 |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1-methoxy-3-methylcyclopentyl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-7-3-4-8(5-7,6-9)10-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
PGSWJRQRJADCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















